molecular formula C8H11ClN2 B13036197 (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine

Katalognummer: B13036197
Molekulargewicht: 170.64 g/mol
InChI-Schlüssel: WZVIRRGVMXESBR-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Chiral Resolution: The resulting racemic mixture is resolved to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Wirkmechanismus

The mechanism of action of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine: Similar structure but with the chlorine atom in the para position.

    (1R)-1-(3-Bromophenyl)ethane-1,2-diamine: Bromine atom instead of chlorine.

    (1R)-1-(3-Chlorophenyl)propane-1,2-diamine: Longer carbon chain.

Uniqueness

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atom and the ethane backbone, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H11ClN2

Molekulargewicht

170.64 g/mol

IUPAC-Name

(1R)-1-(3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1

InChI-Schlüssel

WZVIRRGVMXESBR-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)[C@H](CN)N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.